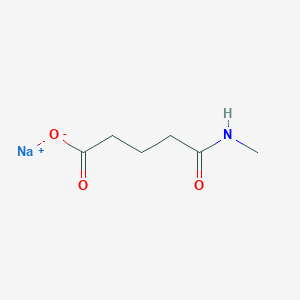

Sodium 4-(methylcarbamoyl)butanoate

説明

Sodium 4-(methylcarbamoyl)butanoate, also known as Sodium PMS, is a fine white crystalline powder that is water-soluble. It is commonly used as a co-catalyst in chemical synthesis. The CAS Number for this compound is 1443981-40-5 .

Molecular Structure Analysis

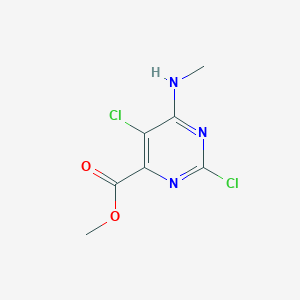

The molecular formula of this compound is C6H10NNaO3 . Its molecular weight is 167.14 g/mol . The InChI code for this compound is 1S/C6H11NO3.Na/c1-7-5(8)3-2-4-6(9)10;/h2-4H2,1H3,(H,7,8)(H,9,10);/q;+1/p-1 .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 167.14 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Surfactant Synthesis from Hydroxybutanoic Acid Derivatives

Research on derivatives of hydroxybutanoic acid, such as 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), shows its application in synthesizing anionic surfactants. By attaching a straight-chain fatty acid to HMTBA via esterification and neutralizing the carboxylic acid with sodium, these derivatives function as effective anionic surfactants. They exhibit desirable properties like low Krafft points and good wetting performance, making them useful in various industrial applications (Guangzhe Yu et al., 2015).

Superabsorbent Hydrogel Production

A novel water-soluble monomer, formed by saponification of bio-derived monomer γ-methyl-α-methylene-γ-butyrolactone, was used alongside acrylamide to produce superabsorbent hydrogels. These hydrogels, which could swell up to 59000% of their original volume, demonstrate the potential of sodium 4-hydroxy-4-methyl-2-methylene butanoate in creating materials with high water absorbency and adjustable mechanical properties for applications in agriculture and hygienic products (Sharmaine B. Luk et al., 2017).

Hydration Studies in Aqueous Solutions

Investigations into the hydration characteristics of sodium butanoate and propanoate in aqueous solutions reveal insights into the hydrophilic and hydrophobic hydration effects of these compounds. Understanding these effects is crucial for applications in fields like pharmaceuticals and cosmetics, where the hydration behavior of substances can significantly impact their efficacy and stability (Hafiz M A Rahman et al., 2013).

Nitrilase Immobilization for Acid Synthesis

Utilizing sodium metasilicate for immobilizing recombinant nitrilase demonstrated an efficient method for producing 2-hydroxy-4-(methylthio) butanoic acid from its nitrile precursor. This process shows significant promise for industrial applications, particularly in producing high-value chemical intermediates through biotransformation processes, highlighting the versatility and potential of sodium derivatives in enhancing biocatalytic reactions (Liqun Jin et al., 2016).

作用機序

While specific information on the mechanism of action of Sodium 4-(methylcarbamoyl)butanoate is not available, sodium butyrate, a related compound, has been studied extensively. Sodium butyrate has been shown to ameliorate obesity, diabetes, and kidney diseases via G-protein coupled receptors (GPCRs). It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .

Safety and Hazards

The compound is associated with some hazards. The safety information pictograms indicate a GHS07 signal word warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

sodium;5-(methylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.Na/c1-7-5(8)3-2-4-6(9)10;/h2-4H2,1H3,(H,7,8)(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHOBHLFRQZURX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)

![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)

![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)